![molecular formula C13H9N3O7 B2466943 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-nitrobenzoate CAS No. 868679-89-4](/img/structure/B2466943.png)
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-nitrobenzoate
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Description
The compound “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-nitrobenzoate” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two nitro groups, which are functional groups consisting of one nitrogen atom and two oxygen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, nitropyridines can be synthesized through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . The resulting N-nitropyridinium ion can then undergo further reactions to introduce additional functional groups .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The nitro groups and the pyridine ring in this compound suggest that it could participate in a variety of chemical reactions. For example, nitro groups can be reduced to amines, and pyridine rings can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of nitro groups could make the compound more reactive, while the pyridine ring could contribute to its aromaticity and stability .Scientific Research Applications
Crystal Structure Analysis
The analysis of crystal structures using X-ray mapping and powder diffraction techniques has been a significant application area. For instance, Rybakov et al. (2001) determined the structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, which shares structural similarities with the compound , showcasing the use of these compounds in elucidating complex crystal structures. The study highlights the intricate arrangements within the crystal lattice, such as the planar system of two conjugated heterocycles and the extensive system of intramolecular and intermolecular contacts (Rybakov, Zhukov, Babaev, & Sonneveld, 2001).
Luminescent Properties for Material Science
The luminescent properties of compounds containing pyridine structures have been explored for potential applications in material science. Petoud et al. (1997) examined the structural and photophysical properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, showing how modifications in the pyridine structure influence luminescence. These findings suggest potential applications in creating materials with specific optical properties (Petoud, Bünzli, Schenk, & Piguet, 1997).
Novel Chemical Synthesis Pathways
Compounds with complex pyridine structures serve as intermediates in synthesizing novel chemical entities. Velzen et al. (2010) described a route from 1,3,5‐trinitrobenzene to a dinitro‐tropane derivative, demonstrating the utility of nitro-substituted pyridines in synthesizing new compounds with potential applications across various fields of chemistry (Velzen, Kruk, Spaargaren, & Boer, 2010).
Molecular Complexation for Nonlinear Optics
The design of noncentrosymmetric structures for nonlinear optical (NLO) applications has utilized compounds with nitrobenzoate and pyridine moieties. Muthuraman et al. (2001) explored the ideal orientation of chromophores linked by hydrogen bonds for enhancing NLO efficiency, indicating the potential of such compounds in the development of advanced optical materials (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Extraction of Americium(III)
In the field of nuclear chemistry, the selective extraction of americium(III) using hydrophobic, tridentate nitrogen heterocyclic reagents has been reported by Hudson et al. (2006). Their work on 2,6-bis(triazinyl)pyridines demonstrates the application of nitrobenzoate-related compounds in enhancing the separation of americium from europium, which is crucial for nuclear waste management (Hudson, Boucher, Braekers, Desreux, Drew, Foreman, Harwood, Hill, Madic, Marken, & Youngs, 2006).
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O7/c1-7-6-10(11(16(21)22)12(17)14-7)23-13(18)8-4-2-3-5-9(8)15(19)20/h2-6H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQBUSLUJFTWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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